molecular formula C9H13N3O3S B028688 4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine CAS No. 58827-68-2

4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

Cat. No. B028688
CAS RN: 58827-68-2
M. Wt: 243.29 g/mol
InChI Key: ZGZYFNICRHUUGD-UHFFFAOYSA-N
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Description

4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that consists of a morpholine ring, a thiadiazole ring, and an epoxide group. In

Scientific Research Applications

  • Phosphoinositide 3-kinase inhibition for tumor growth : Derivatives of morpholine, including those related to the compound , are potent and selective inhibitors of phosphoinositide 3-kinase, making them useful in xenograft models of tumor growth (Alexander et al., 2008).

  • Precursor in photovoltaic materials synthesis : Some derivatives are used as precursors in the synthesis of various photovoltaic materials, highlighting their importance in renewable energy research (Gudim et al., 2021).

  • Applications in medicinal and organic chemistry : Morpholines are broadly used in medicinal and organic chemistry as catalysts, auxiliaries, biologically active substances, and building blocks for their preparation (Palchikov, 2013).

  • Enantioselective synthesis : They are involved in the lipase-catalyzed resolution of certain chiral compounds, critical in the preparation of enantiomerically enriched pharmaceuticals, like Timolol (Kamal et al., 2008).

  • Antitubercular and antifungal activities : Novel derivatives have shown significant antitubercular and antifungal activities, suggesting their potential in developing new treatments for these diseases (Syed et al., 2013).

  • Cytotoxicity in cancer cell lines : Certain derivatives have exhibited cytotoxic effects on cancer cell lines, indicating a potential application in creating more efficient therapy strategies (Gür et al., 2020).

Safety And Hazards

The safety and hazards associated with “4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine” are not explicitly mentioned in the search results .

properties

IUPAC Name

4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZYFNICRHUUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436051
Record name 4-{4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

CAS RN

58827-68-2
Record name 4-{4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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